molecular formula C17H16N2O4S2 B2480720 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-48-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2480720
CAS RN: 896361-48-1
M. Wt: 376.45
InChI Key: CXHKZPKOTOMGNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions that include functional group transformations and coupling reactions. For instance, a method for creating Co(II) complexes with thiazole derivatives as ligands involves elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra, alongside magnetic moment measurements to support structure determination (Gomathi Vellaiswamy & S. Ramaswamy, 2017). This example, while not directly synthesizing the target compound, demonstrates the complexity and the analytical methods often used in the synthesis and characterization of related compounds.

Molecular Structure Analysis

The structural elucidation of thiazole derivatives and similar compounds frequently involves a combination of spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography for solid-state structures. These methods provide detailed insights into the molecular geometry, electronic structure, and the overall conformation of the compounds. For example, X-ray crystallographic studies on closely related N-(thiazol-2-yl)benzamide derivatives have revealed diverse modes of supramolecular aggregation and the significant role of non-covalent interactions in determining the structural arrangement (B. Priya et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can range from substitution reactions to complex coordination chemistry in the case of metal complexes. These reactions are crucial for modifying the chemical and physical properties of the compounds for various applications. The fluorescence quenching observed in Co(II) complexes of thiazole derivatives, for example, indicates interesting electronic properties that could be explored for sensory or bioimaging applications (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

A study focused on the novel synthesis of omeprazole, a proton pump inhibitor, highlighting various pharmaceutical impurities and the synthesis process, which could be related to the broader class of compounds including N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide. This research gives insight into the development of proton pump inhibitors and the importance of understanding pharmaceutical impurities in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant Capacity Assays

Another study elucidated the reaction pathways in ABTS/PP decolorization assays of antioxidant capacity, which are significant for understanding the antioxidant properties of compounds. Such assays could be applied to evaluate the antioxidant potential of this compound derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Activities of Benzothiazoles

The therapeutic potential of benzothiazoles, including their structural modifications and patent reviews from 2010 to 2014, was examined. Benzothiazoles have shown a broad spectrum of biological activities such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic, indicating the potential for this compound in similar applications (Kamal, Hussaini, & Malik, 2015).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-12-8-6-9-13-15(12)18-17(24-13)19-16(20)11-7-4-5-10-14(11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHKZPKOTOMGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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